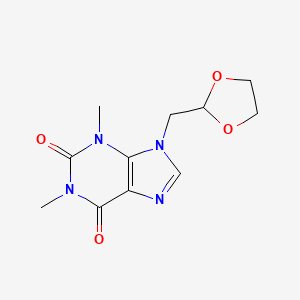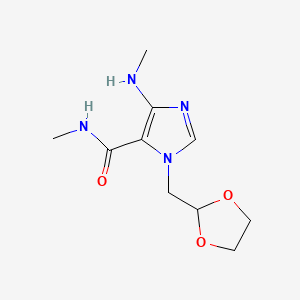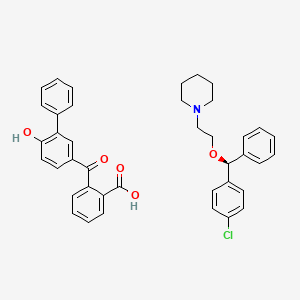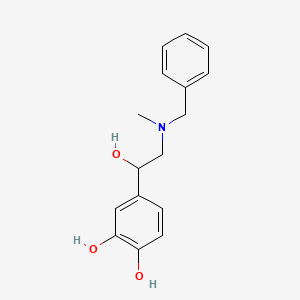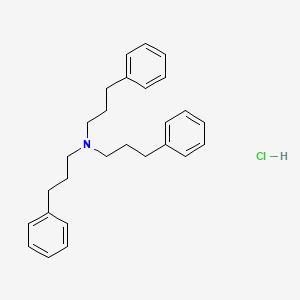
Alverine Citrate Impurity E
Übersicht
Beschreibung
Alverine Citrate Impurity E, also known as Tris-(3-phenyl-propyl)-amine Hydrochloride, is a derivative of Alverine Citrate . Alverine Citrate is a smooth muscle relaxant, often used in the treatment of functional gastrointestinal disorders .
Molecular Structure Analysis
The molecular formula of Alverine Citrate Impurity E is C27H34ClN . The exact mass is 407.2379778 g/mol and the monoisotopic mass is also 407.2379778 g/mol . The structure of Alverine Citrate Impurity E can be represented by the canonical SMILES string: C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl .
Physical And Chemical Properties Analysis
The molecular weight of Alverine Citrate Impurity E is 408.0 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It also has 12 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Understanding Health Risks and Biological Interactions
Alverine Citrate Impurity E, like other metallic and nanoscale substances, may have significant health implications. A thorough review highlights the complexity of its interactions within biological systems, pointing to the need for detailed investigations into its physical and chemical forms. This is crucial for understanding its uptake, accumulation, and systemic bioavailability. Notably, the relationship between its various forms and the generation of oxygen radicals through Al+3-induced formation suggests potential oxidative damage and intrinsic apoptosis pathways (Willhite et al., 2014).
Impurity Control in Alloy Production
Control of impurity elements, such as Alverine Citrate Impurity E, is increasingly vital in both primary and secondary alloy production. The rising concentrations of impurities like Ni and V in primary alloy production, mainly due to changes in coke composition, have highlighted the need for effective impurity control methods. Various processes, including boron treatment and techniques like fluxing, floatation, and filtration, are explored for removing dissolved elemental impurities. The demand for high purity Al, met through additional electrolytic refining processes, underscores the technological importance of controlling such impurities (Dewan et al., 2011).
Diffusion and Mobility in Material Systems
The study of diffusion between different materials, such as Al and Mg, involves a complex interplay of experimental and computational methods. The process of diffusion, critical in material science, is affected by various factors including the presence of impurities like Alverine Citrate Impurity E. The integration of high-throughput experiments and computational methods, such as density functional theory (DFT), provides insights into the atomic mobility and diffusion processes in different phases of material systems (Zhong et al., 2020).
Analytical Challenges in Pharmaceutical R&D
The control and analysis of potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs) is a significant challenge in pharmaceutical R&D. Alverine Citrate Impurity E, as a specific subclass of PGIs, demands robust analytical methodologies for trace determination. The evolution of analytical techniques from direct injection GC and HPLC methods to more advanced liquid-liquid/solid phase extraction and headspace-based techniques demonstrates the complexity and importance of accurately quantifying such impurities in pharmaceuticals (Elder et al., 2008).
Eigenschaften
IUPAC Name |
3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N.ClH/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27;/h1-9,13-18H,10-12,19-24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEICADUUYHHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alverine Citrate Impurity E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




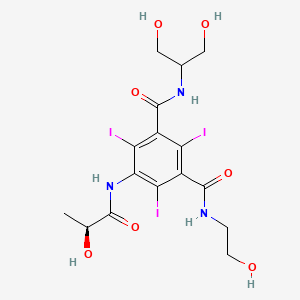
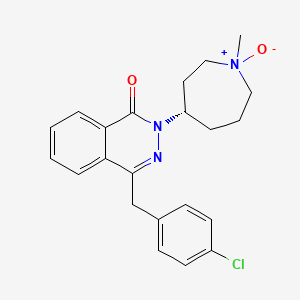
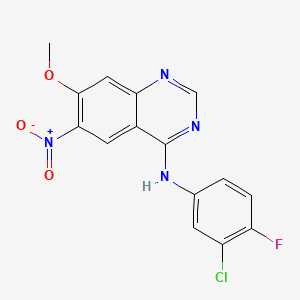
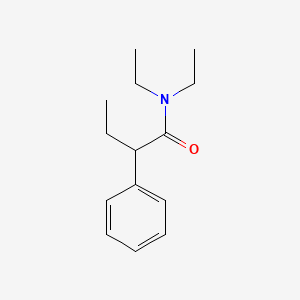
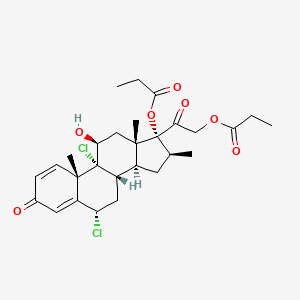
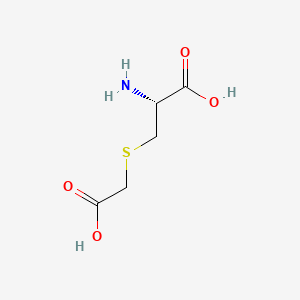
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
